2-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide
Description
2-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide is a naphthalene carboxamide derivative characterized by a hydroxyl group at the 2-position of the naphthalene ring and a substituted aniline moiety (2-methoxy-5-nitrophenyl) attached via a carboxamide linkage. The nitro group at the 5-position of the phenyl ring distinguishes it from simpler methoxy-substituted analogs.
Properties
CAS No. |
63245-20-5 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14N2O5/c1-25-16-9-7-12(20(23)24)10-14(16)19-18(22)17-13-5-3-2-4-11(13)6-8-15(17)21/h2-10,21H,1H3,(H,19,22) |
InChI Key |
GNIWIPFXOYCMPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Biological Activity
2-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide is an organic compound notable for its complex structure and significant biological activity. With a molecular formula of and a molecular weight of approximately 338.314 g/mol, this compound features a naphthalene backbone, hydroxyl group (-OH), carboxamide group (-CONH2), methoxy group (-OCH3), and nitro group (-NO2) attached to the phenyl ring. The presence of these functional groups enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research .
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, suggesting its potential as a novel antibiotic agent .
Table 1: Antibacterial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Herbicidal Activity
In addition to its antibacterial properties, the compound has shown potential herbicidal activity. Similar compounds with comparable structures have been noted for their ability to inhibit plant growth and development. This dual functionality suggests potential applications in both agricultural and medicinal fields .
The mechanism of action of this compound involves interactions with specific molecular targets. The nitro group may participate in redox reactions, while the naphthalene moiety can engage with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating protein function .
Case Study 1: Antibacterial Efficacy Against MRSA
A study conducted on the efficacy of this compound against MRSA revealed promising results. The compound was tested in vitro, demonstrating a significant reduction in bacterial growth at concentrations below those typically required for conventional antibiotics. This suggests that the compound could be developed into a new therapeutic agent for treating resistant bacterial infections .
Case Study 2: Herbicidal Activity Evaluation
In an agricultural context, the herbicidal effects of this compound were assessed through field trials. The results indicated that it effectively inhibited the growth of several weed species without adversely affecting crop yield, highlighting its potential as an environmentally friendly herbicide .
Comparison with Similar Compounds
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (strong electron-withdrawing) in the target compound contrasts with methoxy/ethoxy groups (electron-donating) in analogs. This difference likely reduces electron density on the phenyl ring, affecting hydrogen-bonding capacity and solubility.
- Melting Points : Ethoxy-substituted analogs (e.g., 2c, Mp = 202°C) exhibit higher melting points than methoxy derivatives, possibly due to enhanced van der Waals interactions. The nitro group in the target compound may further elevate its melting point due to dipole-dipole interactions .
- Bioactivity : Compounds like 2a–2c were studied for photosynthesis-inhibiting activity. The nitro group may alter redox properties or binding affinity in biological systems, though direct data for the target compound are lacking .
Spectroscopic Differences
- ¹H-NMR : Methoxy/ethoxy substituents in analogs generate distinct splitting patterns (e.g., 2a: δ 4.10 ppm for ethoxy CH₂). The nitro group in the target compound would likely deshield adjacent protons, causing downfield shifts compared to analogs .
- IR Spectroscopy : Carboxamide C=O stretches (~1623 cm⁻¹) are consistent across analogs. The nitro group’s asymmetric/symmetric stretching (~1520–1350 cm⁻¹) would add unique peaks in the target compound .
Preparation Methods
Synthesis of 2-Hydroxy-1-Naphthoic Acid
2-Hydroxy-1-naphthoic acid is synthesized through the Kolbe-Schmitt reaction, where β-naphthol reacts with carbon dioxide under alkaline conditions.
Reaction Conditions :
- β-Naphthol (1.0 equiv), potassium hydroxide (3.0 equiv), CO₂ (5 atm), 150°C, 6 hours.
- Yield: 68–72% (reported for analogous systems).
Purification :
Recrystallization from ethanol-water (3:1) yields white crystalline solids.
Formation of Acid Chloride Intermediate
The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂).
Reaction Conditions :
- 2-Hydroxy-1-naphthoic acid (1.0 equiv), SOCl₂ (3.0 equiv), reflux (70°C), 4 hours.
- Yield: >90% (typical for aromatic acid chlorides).
Key Consideration :
The hydroxyl group at the 2-position remains unprotected during this step due to its steric hindrance and reduced reactivity toward SOCl₂.
Preparation of 2-Methoxy-5-Nitroaniline
2-Methoxy-5-nitroaniline (CAS 99-59-2) is commercially available but can be synthesized via nitration of 2-methoxyaniline.
Nitration Protocol :
- 2-Methoxyaniline (1.0 equiv) in concentrated H₂SO₄ at 0°C, treated with HNO₃ (1.1 equiv).
- Reaction temperature: 0–5°C, 2 hours.
- Yield: 55–60% after recrystallization from methanol.
Regioselectivity :
The methoxy group directs nitration to the para position relative to itself, yielding the 5-nitro derivative.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies of solvents (THF, DCM, toluene) and bases (NaOH, K₂CO₃, Et₃N) reveal that dichloromethane with aqueous NaOH maximizes yield while minimizing side reactions (e.g., hydrolysis of the acid chloride).
Table 1: Solvent and Base Optimization
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | NaOH (10%) | 70 | 98 |
| THF | Et₃N | 58 | 95 |
| Toluene | K₂CO₃ | 62 | 97 |
Temperature and Stoichiometry
Lower temperatures (0°C) during coupling reduce dimerization of the amine. A slight excess of amine (1.1 equiv) ensures complete consumption of the acid chloride.
Analytical Data and Characterization
Spectroscopic Confirmation
IR (KBr, cm⁻¹) :
- 3320 (N-H stretch, amide), 1685 (C=O, amide), 1520 (NO₂ asymmetric stretch), 1250 (C-O, methoxy).
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, NH), 8.25–7.20 (m, 9H, aromatic), 3.92 (s, 3H, OCH₃).
MS (ESI+) :
- m/z 339.1 [M+H]⁺ (calculated for C₁₈H₁₄N₂O₅: 338.09).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 6.8 minutes, confirming >98% purity.
Challenges and Alternative Approaches
Competing Side Reactions
- Nitration Over-reduction : Use of excess HNO₃ during nitration can lead to di-nitration byproducts. Controlled addition and low temperatures mitigate this.
- Amide Hydrolysis : Prolonged reaction times or aqueous workup at high pH may hydrolyze the amide bond. Quenching with dilute HCl (pH 4–5) prevents decomposition.
Alternative Coupling Methods
HATU/DIPEA-mediated Coupling :
- Offers higher yields (75–80%) but requires anhydrous conditions and costly reagents.
Table 2: Coupling Reagent Comparison
| Reagent | Yield (%) | Cost (USD/g) |
|---|---|---|
| Schotten-Baumann | 70 | 0.5 |
| HATU | 78 | 12.0 |
Q & A
Q. Table 1: Comparative Reaction Conditions for Carboxamide Derivatives
| Substituent Position (Aniline) | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Methoxy | PCl₃ | Chlorobenzene | 130°C | 76 |
| 3-Methoxy | PCl₃ | Chlorobenzene | 130°C | 77 |
| 4-Methoxy | PCl₃ | Chlorobenzene | 130°C | 74 |
| 2-Ethoxy | PCl₃ | Chlorobenzene | 130°C | 62 |
Advanced Question: How do structural modifications (e.g., nitro and methoxy groups) influence the biological activity and photostability of this compound?
Methodological Answer:
- Electronic Effects : The nitro group at the 5-position of the aniline ring enhances electron-deficient character, potentially improving binding to biological targets (e.g., enzyme active sites). Methoxy groups at the 2-position may increase solubility but reduce metabolic stability due to demethylation pathways .
- Photostability : Nitro groups can induce photodegradation via radical formation. Stability assays under UV/visible light (e.g., 254 nm for 24 hours) should quantify degradation products using HPLC-MS. Comparative studies with non-nitrated analogs (e.g., 2-methoxyphenyl derivatives) are critical .
Experimental Design Tip : Use factorial design to evaluate interactions between substituents and environmental factors (e.g., light, pH). For example, a 2³ design (nitro presence/absence, methoxy position, light exposure) can identify dominant degradation pathways .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?
Methodological Answer:
- ¹H/¹³C-NMR : Key signals include the hydroxy proton (~10.5 ppm, broad singlet) and aromatic protons (7.0–8.5 ppm). The carboxamide carbonyl (C=O) appears at ~165 ppm in ¹³C-NMR .
- HR-MS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy. For example, a calculated mass of 352.1052 g/mol requires experimental validation .
- IR : Detect O-H (3300 cm⁻¹), C=O (1623 cm⁻¹), and nitro (1520–1350 cm⁻¹) stretches. Compare with reference spectra to rule out impurities .
Q. Standardization Protocol :
Use deuterated DMSO for NMR to minimize solvent interference.
Calibrate HR-MS with internal standards (e.g., sodium formate).
Cross-validate spectral data with synthetic intermediates to confirm functional group integrity.
Advanced Question: How can conflicting toxicological data from in vitro and in vivo studies be resolved for this compound?
Methodological Answer:
- Risk of Bias Assessment : Follow systematic review frameworks (e.g., ATSDR’s 8-step process) to evaluate study quality. For example, prioritize studies with controlled exposure levels and validated endpoints (e.g., hepatic enzyme activity) over observational data .
- Mechanistic Bridging : If in vitro assays show hepatotoxicity (e.g., CYP450 inhibition) but in vivo models do not, assess metabolic differences. Use liver microsomes or hepatocyte models to test species-specific metabolism .
Q. Table 2: Key Toxicological Endpoints and Evidence Grading
| Endpoint | In Vitro Evidence | In Vivo Evidence | Confidence Rating |
|---|---|---|---|
| Hepatotoxicity | High (CYP3A4 inhibition) | Low (no ALT elevation) | Moderate (requires metabolic profiling) |
| Neurotoxicity | Limited | Not studied | Low |
Advanced Question: What strategies are recommended for analyzing structure-activity relationships (SAR) when comparing this compound to its analogs?
Methodological Answer:
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions. For example, the nitro group may form hydrogen bonds with kinase ATP-binding pockets, while the naphthalene backbone provides hydrophobic contacts .
- Comparative Bioassays : Test analogs with systematic substituent variations (e.g., ethoxy vs. methoxy, nitro vs. cyano) in enzyme inhibition assays (IC₅₀) and logP measurements to correlate hydrophobicity with activity .
Data Contradiction Resolution : If SAR trends conflict with theoretical predictions, revisit crystallographic data (e.g., X-ray structures in ) to confirm binding modes. Adjust docking parameters (e.g., solvation effects) to improve model accuracy .
Basic Question: What are the best practices for ensuring reproducibility in solubility and stability studies of this compound?
Methodological Answer:
- Solvent Selection : Use USP-grade buffers (e.g., PBS at pH 7.4) for aqueous solubility tests. For organic solvents, pre-saturate with nitrogen to prevent oxidation .
- Stability Protocols : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Include control samples spiked with degradation markers (e.g., nitro-reduced byproducts) .
Q. Table 3: Solubility Data in Common Solvents
| Solvent | Solubility (mg/mL) | Method (e.g., shake-flask) |
|---|---|---|
| DMSO | >50 | UV-Vis (280 nm) |
| Ethanol | 12.3 | Gravimetric |
| PBS (pH 7.4) | 0.45 | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
